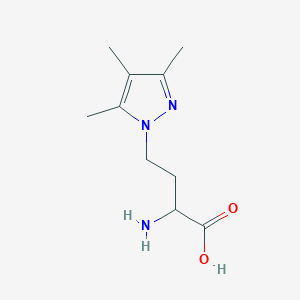
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an amino group and a pyrazole ring substituted with three methyl groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable amino acid derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound .
化学反应分析
Types of Reactions
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino group or the pyrazole ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3,4,5-Trimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-Amino-4-(1H-pyrazol-1-yl)butanoic acid: A related compound lacking the methyl substitutions on the pyrazole ring.
4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with different functional groups
Uniqueness
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of an amino acid moiety. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
生物活性
2-Amino-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
The molecular formula of this compound is C11H19N3O2 with a molar mass of 225.29 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O₂ |
| Molar Mass | 225.29 g/mol |
| CAS Number | 1340345-87-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrazole moiety suggests potential activity as an enzyme inhibitor or modulator in metabolic pathways.
Pharmacological Effects
Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological effects including:
- Antioxidant Activity : Pyrazole derivatives have been shown to scavenge free radicals, contributing to their protective effects against oxidative stress .
- Anti-inflammatory Properties : Some studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : There is evidence that certain pyrazole derivatives possess antimicrobial properties against various pathogens .
Case Study 1: Antioxidant Activity
A study conducted by researchers at MDPI demonstrated that a series of pyrazole derivatives exhibited significant antioxidant activity through DPPH radical scavenging assays. The compound was able to reduce oxidative stress markers in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects of pyrazole derivatives were assessed using animal models. The results indicated that treatment with these compounds led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting their therapeutic potential in managing inflammatory disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies have shown that modifications on the pyrazole ring can significantly alter the biological activity of the compound.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
2-amino-4-(3,4,5-trimethylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-6-7(2)12-13(8(6)3)5-4-9(11)10(14)15/h9H,4-5,11H2,1-3H3,(H,14,15) |
InChI 键 |
RWYAVGZSRUKWJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C)CCC(C(=O)O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















